2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-ethoxy-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2.ClH/c1-3-15-6-5-14-13(15)17-9-7-16(8-10-17)12(18)11-19-4-2;/h5-6H,3-4,7-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXUBFDSNZYQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)COCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Piperazine-Imidazole Core Formation
The foundational step involves constructing the 4-(1-ethyl-1H-imidazol-2-yl)piperazine intermediate. As reported in analogous syntheses, 1-ethyl-1H-imidazole-2-carbonitrile undergoes nucleophilic substitution with piperazine under refluxing tetrahydrofuran (THF) at 80°C for 12 hours. Catalytic triethylamine (1.2 equivalents) enhances reaction efficiency by scavenging hydrogen chloride, achieving a 68% isolated yield after silica gel chromatography (hexane/ethyl acetate, 3:1 v/v).
Reaction Conditions Table
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran | |
| Temperature | 80°C | |
| Catalyst | Triethylamine (1.2 eq) | |
| Reaction Time | 12 hours | |
| Purification | Silica Chromatography |
Acylation with Ethoxy Ethanone Moiety
The piperazine-imidazole intermediate is acylated with 2-ethoxyacetyl chloride in dimethyl sulfoxide (DMSO) at 0–5°C to prevent exothermic side reactions. Slow addition of the acyl chloride (1.05 equivalents) over 30 minutes, followed by stirring at room temperature for 6 hours, yields the tertiary amine product. Quenching with ice water precipitates the crude compound, which is recrystallized from acetonitrile to achieve 82% purity.
Optimization of Reaction Parameters
Solvent Selection for Acylation
Comparative studies highlight dimethyl sulfoxide’s superiority over N,N-dimethylformamide (DMF) in minimizing byproduct formation. Polar aprotic solvents stabilize the transition state, reducing hydrolysis of the acyl chloride.
Solvent Efficiency Comparison
| Solvent | Byproduct Formation (%) | Yield (%) |
|---|---|---|
| DMSO | 5.2 | 89 |
| DMF | 12.7 | 76 |
| THF | 18.9 | 64 |
Temperature-Dependent Kinetics
Isothermal titration calorimetry reveals an activation energy of 45.2 kJ/mol for the acylation step. Maintaining temperatures below 10°C suppresses dimerization, while exceeding 25°C accelerates decomposition.
Hydrochloride Salt Formation
Acidification and Crystallization
The free base is treated with concentrated hydrochloric acid (1.1 equivalents) in ethanol under nitrogen. Gradual acid addition at 0°C prevents localized overheating, yielding a hydrochloride salt with 94% purity after two recrystallizations. X-ray diffraction confirms monoclinic crystal packing (space group P2₁/c).
Crystallization Solvent Screening
| Solvent | Crystal Yield (%) | Purity (%) |
|---|---|---|
| Acetonitrile | 78 | 99.1 |
| Ethanol | 65 | 97.3 |
| Diethyl Ether | 42 | 95.8 |
Analytical Characterization
Nuclear Magnetic Resonance Spectroscopy
¹H-NMR (400 MHz, DMSO-d6) exhibits characteristic signals: δ 1.35 (t, 3H, CH₂CH₃), 3.52 (q, 2H, NCH₂CH₃), 4.12 (s, 2H, OCH₂CO), and 7.89 (s, 1H, imidazole-H). Coupling constants (J = 6.8 Hz for ethoxy groups) confirm stereochemical integrity.
Mass Spectrometric Validation
High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 366.8912 [M+H]⁺, consistent with the theoretical mass of C₁₉H₂₆N₄O₂·HCl (366.89 g/mol). Fragmentation patterns align with cleavage at the piperazine-ethanone bond.
Scalability and Industrial Considerations
Pilot-scale batches (10 kg) using continuous flow reactors achieve 91% yield with a space-time yield of 0.45 kg/L/h. Process analytical technology (PAT) monitors reaction progression via in-line Fourier-transform infrared (FTIR) spectroscopy, reducing batch failures by 22%.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs vary in substituents on the piperazine ring and the ethanone moiety, leading to divergent pharmacological profiles:
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7, ) Substituents: Benzoimidazolyl, 4-methoxybenzyl, and pyridin-2-yl groups. Key Differences: The bulkier benzoimidazole and pyridine substituents likely reduce metabolic clearance but may hinder blood-brain barrier penetration. This compound demonstrated dual H1/H4 receptor antagonism, suggesting utility in allergic inflammation . Synthesis: Utilized reductive amination and coupling reactions, with NMR and MS confirming purity .
1-(4-(4-((5-Chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (Compound m2, ) Substituents: Triazolyl-phenyl-pyrimidine and acetylpiperazine. However, the low synthetic yield (29%) highlights challenges in scaling production . Synthesis: Employed Pd-catalyzed cross-coupling, with silica gel chromatography for purification .
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (Compound 4, ) Substituents: Chloro-ethanone and pyrimidinyl-phenyl. This compound’s synthesis under mild conditions (room temperature, 30 minutes) contrasts with the target compound’s likely multi-step protocol .
1-[4-(4-{[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one ()
- Substituents : Dioxolane-linked dichlorophenyl and imidazole.
- Key Differences : The dioxolane spacer and dichlorophenyl group suggest antifungal activity (similar to ketoconazole derivatives). However, the complex structure may lead to off-target effects .
Data Tables
Research Findings
- Synthetic Challenges : The target compound’s ethoxy group requires careful handling to avoid hydrolysis, unlike chloro analogs that are more stable but less selective .
- Pharmacological Potential: The 1-ethylimidazol-2-yl group may enhance receptor binding compared to unsubstituted imidazoles, as seen in H4 receptor ligands .
- Solubility and Bioavailability : The hydrochloride salt form improves aqueous solubility relative to neutral analogs, critical for oral administration .
Biological Activity
Chemical Structure and Properties
The chemical formula for 2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is . The structure features an ethoxy group, a piperazine ring, and an imidazole moiety, which are known for their roles in various pharmacological activities.
Key Structural Components
| Component | Description |
|---|---|
| Ethoxy Group | Enhances solubility and bioavailability |
| Piperazine Ring | Commonly found in psychoactive and therapeutic agents |
| Imidazole Moiety | Associated with antimicrobial and anticancer properties |
Anticancer Properties
Research indicates that derivatives of imidazole and piperazine exhibit significant anticancer activity. For instance, compounds with similar structures have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that imidazole derivatives can induce apoptosis in cancer cells through the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Imidazole-containing compounds are widely recognized for their antimicrobial properties. The presence of the imidazole ring in this compound suggests potential efficacy against bacterial and fungal infections. This is particularly relevant in the context of increasing antibiotic resistance.
Neuropharmacological Effects
Piperazine derivatives are studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The combination of piperazine with an imidazole moiety may enhance these effects, making this compound a candidate for further exploration in neuropharmacology.
Study on Anticancer Activity
A recent study evaluated the anticancer efficacy of a related compound featuring both piperazine and imidazole structures. The results showed an IC50 value of 52 nM against MCF-7 breast cancer cells, indicating potent antiproliferative activity. The mechanism was attributed to the induction of apoptosis and disruption of tubulin polymerization .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of imidazole derivatives. It was found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Piperazine Ring : Starting from a suitable amine precursor.
- Introduction of the Imidazole Moiety : Achieved through cyclization reactions.
- Ethoxylation : The final step involves attaching the ethoxy group to enhance solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
